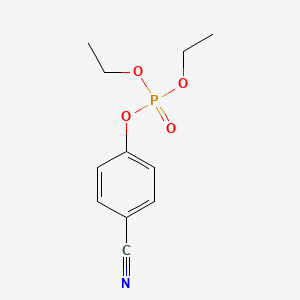

Diethyl 4-cyano-phenyl phosphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6132-16-7 |

|---|---|

Molecular Formula |

C11H14NO4P |

Molecular Weight |

255.21 g/mol |

IUPAC Name |

(4-cyanophenyl) diethyl phosphate |

InChI |

InChI=1S/C11H14NO4P/c1-3-14-17(13,15-4-2)16-11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3 |

InChI Key |

PHEAVLINHUOYPR-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies for Diethyl 4 Cyano Phenyl Phosphate

Established Synthetic Pathways

The primary route to diethyl 4-cyanophenyl phosphate (B84403) involves the reaction of 4-cyanophenol with a suitable diethyl phosphorylating agent. This can be achieved through well-established esterification and phosphorylation techniques.

Esterification Reactions Involving 4-Cyanophenol and Phosphorus Reagents

A common and direct method for the synthesis of aryl diethyl phosphates is the reaction of a phenol (B47542) with diethyl chlorophosphate. mnsu.eduwikipedia.org This reaction is a type of esterification where the hydroxyl group of the phenol attacks the electrophilic phosphorus atom of diethyl chlorophosphate, leading to the formation of the desired phosphate ester and hydrogen chloride as a byproduct. wikipedia.org

To facilitate this reaction, a base is typically employed to neutralize the generated hydrogen chloride, which can otherwise lead to unwanted side reactions or decomposition of the product. Pyridine (B92270) is a commonly used base for this purpose. orgsyn.org The reaction is generally carried out in an inert solvent, such as diethyl ether, at controlled temperatures. orgsyn.org

A general reaction scheme is as follows:

Reaction of 4-Cyanophenol with Diethyl Chlorophosphate in the presence of Pyridine.

A typical laboratory procedure would involve dissolving 4-cyanophenol in a suitable solvent with a stoichiometric excess of pyridine. The solution is then cooled, and diethyl chlorophosphate is added dropwise. After the reaction is complete, an aqueous workup is performed to remove the pyridine hydrochloride salt and any unreacted starting materials.

Phosphorylation Techniques

Phosphorylation of phenols can also be achieved through various other methods. One notable, though less direct, route involves the phospha-Brook rearrangement of α-hydroxyphosphonates. In this method, an α-hydroxyphosphonate, derived from the corresponding aldehyde, rearranges to a phosphate ester in the presence of a base like 1,5-diazabicyclo(4.3.0)non-5-ene (DBN). researchgate.net While this is a valid method for synthesizing substituted aryl phosphate esters, the direct esterification with diethyl chlorophosphate is generally more straightforward for a simple phenol like 4-cyanophenol.

Related Synthetic Routes and Precursors

The synthesis of compounds structurally related to diethyl 4-cyanophenyl phosphate, such as cyanophenyl phosphonates and vinyl phosphates, provides insight into alternative synthetic strategies in organophosphorus chemistry.

Synthesis of Cyanophenyl Phosphonates (e.g., via Michaelis-Arbuzov Reactions)

A key related compound is diethyl (4-cyanophenyl)phosphonate. Unlike phosphates, which have a P-O-C linkage, phosphonates possess a more robust P-C bond. The most common method for the synthesis of aryl phosphonates is the Michaelis-Arbuzov reaction. However, the classical Michaelis-Arbuzov reaction is typically used for the reaction of a trialkyl phosphite (B83602) with an alkyl halide and is not directly applicable to the synthesis of aryl phosphonates from aryl halides.

Modern variations and other catalytic methods are employed for the synthesis of aryl phosphonates. These often involve the coupling of a dialkyl phosphite with an aryl halide in the presence of a transition metal catalyst, such as palladium or copper.

Formation via Rearrangement Reactions (e.g., Perkow Product Formation of Cyanophenyl Vinyl Phosphates)

The Perkow reaction is another significant reaction in organophosphorus chemistry that leads to the formation of vinyl phosphates from the reaction of trialkyl phosphites with α-haloketones. This reaction is considered a side reaction to the Michaelis-Arbuzov reaction in some cases. The formation of a cyanophenyl vinyl phosphate would require a starting material such as an α-halo-α-cyanoacetophenone derivative, which would then react with a triethyl phosphite to yield the corresponding vinyl phosphate.

Synthetic Challenges and Optimization Strategies

The synthesis of diethyl 4-cyanophenyl phosphate, while conceptually straightforward, presents several challenges that necessitate careful optimization of reaction conditions.

| Challenge | Optimization Strategy |

| Moisture Sensitivity | The starting material, diethyl chlorophosphate, is highly sensitive to moisture and will readily hydrolyze. Therefore, the reaction must be carried out under anhydrous conditions, using dried glassware and solvents. An inert atmosphere (e.g., argon or nitrogen) is also recommended. orgsyn.org |

| Byproduct Removal | The reaction produces hydrogen chloride, which can be corrosive and lead to side reactions. The use of a base, such as pyridine or triethylamine, is crucial to scavenge the HCl as it is formed, driving the reaction to completion and simplifying purification. orgsyn.org |

| Reaction Temperature | The reaction is often initiated at a low temperature (e.g., -30 °C to 0 °C) to control the initial exothermic reaction upon addition of the highly reactive diethyl chlorophosphate. orgsyn.org The reaction is then typically allowed to warm to room temperature to ensure completion. |

| Purification | Purification of the final product often involves an aqueous workup to remove the salt byproduct, followed by extraction with an organic solvent. Further purification can be achieved through column chromatography to remove any unreacted starting materials or side products. mnsu.edu |

By carefully controlling these parameters, the yield and purity of the final diethyl 4-cyanophenyl phosphate product can be maximized.

Reaction Mechanisms and Chemical Reactivity of Diethyl 4 Cyano Phenyl Phosphate

Nucleophilic Substitution at the Phosphorus Center

Nucleophilic substitution is a cornerstone of organophosphate chemistry. In the case of Diethyl 4-cyano-phenyl phosphate (B84403), this involves the attack of a nucleophile on the electron-deficient phosphorus atom, leading to the displacement of the 4-cyanophenoxy group.

The mechanism of nucleophilic substitution at the phosphorus center of phosphate triesters has been a subject of extensive research. sapub.org Generally, these reactions can proceed through two primary pathways: a concerted, SN2-type mechanism, or a stepwise mechanism involving a pentacoordinate intermediate. sapub.orgnih.gov

In a concerted mechanism , the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. sapub.org

In a stepwise mechanism , the nucleophile first adds to the phosphorus atom to form a trigonal bipyramidal pentacoordinate intermediate. This intermediate can then undergo pseudorotation before the leaving group departs to form the final product. sapub.org The stability of this intermediate and the nature of the nucleophile and leaving group are critical factors in determining the operative mechanism.

Kinetic studies, including the analysis of Brønsted-type plots (logarithm of the rate constant versus the pKa of the nucleophile), are instrumental in elucidating these mechanisms. researchgate.netnih.govsapub.org A linear Brønsted plot often suggests a concerted mechanism, while a break in the plot can indicate a change in the rate-determining step or a shift in the mechanism from concerted to stepwise. researchgate.netnih.gov

The 4-cyanophenyl group is a potent electron-withdrawing substituent. This property significantly enhances the electrophilicity of the phosphorus atom in Diethyl 4-cyano-phenyl phosphate, making it more susceptible to nucleophilic attack. This increased reactivity can be compared to other phosphate esters bearing different substituents on the phenyl ring.

For instance, kinetic studies on the nucleophilic substitution of Diethyl 4-nitrophenyl phosphate, a compound with a similarly strong electron-withdrawing nitro group, have shown that these reactions proceed readily with a variety of nucleophiles, including phenoxides and amines. researchgate.net The reactions of Diethyl 4-nitrophenyl phosphate with phenoxides, secondary alicyclic amines, and pyridines have been shown to proceed via a concerted mechanism, as evidenced by linear Brønsted-type plots. researchgate.net

The reactivity of substituted phenyl phosphates generally correlates with the electronic properties of the substituent. A common method to quantify this relationship is through the Hammett equation, which relates the reaction rate to the substituent constant (σ). For reactions where a negative charge develops in the transition state at the position of the substituent (as in the departure of the leaving group), a positive ρ value is expected, indicating that electron-withdrawing groups accelerate the reaction.

While specific kinetic data for the nucleophilic substitution of this compound with a wide range of nucleophiles is not extensively available in the literature, the principles derived from studies on analogous compounds like Diethyl 4-nitrophenyl phosphate provide a strong basis for understanding its reactivity. The 4-cyanophenyl group, with its strong electron-withdrawing nature, is expected to facilitate nucleophilic attack at the phosphorus center.

Table 1: Brønsted-type correlations for the reaction of Diethyl 4-nitrophenyl phosphate with various nucleophiles.

| Nucleophile Class | βnuc | Mechanism |

| Phenoxides | 0.21 | Concerted |

| Secondary Alicyclic Amines | 0.39 | Concerted |

| Pyridines | 0.43 | Concerted |

| Data sourced from studies on Diethyl 4-nitrophenyl phosphate, a close analog of this compound. researchgate.net |

Hydrolysis Mechanisms and Kinetics of Aryl Phosphates

Hydrolysis, the reaction with water, is a fundamental process for organophosphates. The stability of this compound in aqueous environments is dictated by its susceptibility to both acid- and base-mediated hydrolysis.

Under acidic conditions, the hydrolysis of aryl phosphates can be catalyzed by protons. The mechanism typically involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom and facilitates the attack of a water molecule. lumenlearning.com The reaction proceeds via the cleavage of the P-OAr bond. For many phosphate esters, the rate of hydrolysis increases with increasing acid concentration. lumenlearning.comlibretexts.org

In basic media, the hydrolysis of phosphate triesters is initiated by the attack of a hydroxide (B78521) ion on the phosphorus center. lumenlearning.comyoutube.com This is generally a more facile process compared to acid-catalyzed hydrolysis. The reaction proceeds through a nucleophilic substitution mechanism, similar to that with other nucleophiles. youtube.com The rate of base-mediated hydrolysis is directly proportional to the hydroxide ion concentration. The electron-withdrawing 4-cyanophenyl group is expected to significantly accelerate the rate of alkaline hydrolysis by stabilizing the developing negative charge on the leaving phenoxide ion.

The hydrolysis of nitriles to carboxylic acids can also be catalyzed by base, proceeding through an amide intermediate. lumenlearning.comyoutube.comlibretexts.org

Reactivity of the Cyano Group within the Phosphate Structure

The cyano group (-C≡N) in this compound introduces another dimension to its chemical reactivity, offering pathways for transformation that are distinct from the reactions at the phosphorus center.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org The nitrogen atom possesses a lone pair of electrons, rendering it weakly basic and capable of protonation under acidic conditions. lumenlearning.comyoutube.com

Key reactions involving the cyano group include reduction and hydrolysis.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with a palladium, platinum, or nickel catalyst). libretexts.orgnih.govorganic-chemistry.orgwikipedia.org The reduction with LiAlH₄ involves the nucleophilic addition of hydride ions to the carbon of the nitrile. libretexts.org Diisobutylaluminium hydride (DIBAL-H) can be used for the partial reduction of nitriles to aldehydes. wikipedia.org

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid group (-COOH) under either acidic or basic conditions. lumenlearning.comlibretexts.orgyoutube.comlibretexts.org

Acid-catalyzed hydrolysis: This typically involves heating the nitrile with a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. lumenlearning.comlibretexts.org

Base-catalyzed hydrolysis: Heating the nitrile with a strong base, like sodium hydroxide, also leads to the formation of a carboxylic acid, initially as its carboxylate salt. An amide is also an intermediate in this process. Subsequent acidification is required to obtain the free carboxylic acid. lumenlearning.comyoutube.com

The presence of the phosphate ester moiety could potentially influence the reactivity of the cyano group, for instance, by altering the electronic environment of the phenyl ring or by participating in intramolecular interactions, although specific studies on such effects in this compound are not widely documented.

Studies of Thermal Decomposition and Pyrolysis

The thermal decomposition and pyrolysis of Diethyl 4-cyanophenyl phosphate are critical areas of study, particularly for understanding its behavior at elevated temperatures, such as in lubrication applications or as a flame retardant. While specific, detailed experimental studies on the thermal degradation of Diethyl 4-cyanophenyl phosphate are not extensively available in public literature, its decomposition pathways can be inferred from the well-documented behavior of analogous aryl phosphate esters.

General studies on organophosphorus esters indicate that their thermal stability and decomposition mechanisms are significantly influenced by the nature of the substituent groups attached to the phosphorus atom. semanticscholar.orgnih.govnih.gov Aryl phosphates, such as Diethyl 4-cyanophenyl phosphate, are known to possess greater thermal stability compared to their alkyl phosphate counterparts. semanticscholar.orgnih.govnih.gov The decomposition of aryl phosphates typically requires higher temperatures. nih.govnih.gov

The primary decomposition pathways for organophosphate esters generally involve the cleavage of P-O and C-O bonds. For aryl phosphates specifically, decomposition on reactive surfaces like ferrous metals has been shown to proceed through the scission of P-O and C-H bonds at very high temperatures. semanticscholar.org In the absence of such catalytic surfaces, the initial degradation step is often the elimination of a phosphoric acid derivative. nih.govnih.gov

For Diethyl 4-cyanophenyl phosphate, two main competing decomposition pathways can be postulated based on the general mechanisms observed for similar compounds.

Pathway 1: Elimination of Ethylene

A common decomposition route for diethyl phosphate esters involves a six-center concerted elimination reaction (a type of Cope elimination), leading to the formation of an alkene (ethylene in this case) and a corresponding phosphoric acid. This process would proceed through a cyclic transition state.

Pathway 2: P-O Bond Cleavage

At higher temperatures, homolytic cleavage of the P-O aryl bond can occur, generating a diethyl phosphoryl radical and a 4-cyanophenoxy radical. These highly reactive radical species can then participate in a variety of subsequent reactions, including hydrogen abstraction and recombination, leading to a complex mixture of products. In the context of flame retardancy, the formation of phosphorus-containing radicals like PO• and PO₂• in the gas phase is a key mechanism for inhibiting combustion. rsc.org

The presence of the electron-withdrawing cyano group on the phenyl ring is expected to influence the electron density of the P-O-Ar bond system, which could affect the relative rates of these decomposition pathways compared to unsubstituted phenyl diethyl phosphate. However, without specific experimental data, the precise effects remain speculative.

The following tables summarize the expected decomposition reactions and resulting products based on the general behavior of analogous aryl diethyl phosphates.

Table 1: Postulated Thermal Decomposition Reactions of Diethyl 4-cyanophenyl phosphate

| Reaction Pathway | Description | Key Intermediates/Products |

| Elimination | A six-center concerted reaction involving a β-hydrogen on an ethyl group, leading to the elimination of ethylene. | Ethylene, (4-cyanophenyl) dihydrogen phosphate |

| P-O Bond Fission | Homolytic cleavage of the phosphorus-oxygen bond connected to the phenyl ring. | Diethyl phosphoryl radical, 4-cyanophenoxy radical |

| C-O Bond Fission | Homolytic cleavage of the carbon-oxygen bond of one of the ethyl groups. | Ethyl radical, (4-cyanophenyl) ethyl phosphate radical |

Table 2: Potential Pyrolysis Products of Diethyl 4-cyanophenyl phosphate

| Product Name | Chemical Formula | Formation Pathway |

| Ethylene | C₂H₄ | Elimination reaction |

| 4-Cyanophenol | C₇H₅NO | Hydrogen abstraction by the 4-cyanophenoxy radical |

| Diethyl phosphoric acid | C₄H₁₁O₄P | From the diethyl phosphoryl radical |

| Polyphosphates | (HPO₃)n | Further decomposition and condensation of phosphoric acid species |

| Various hydrocarbons | Varies | From secondary reactions of radical species |

Theoretical and Computational Chemistry Studies on Diethyl 4 Cyano Phenyl Phosphate

Quantum Chemical Characterization

Quantum chemical methods are a cornerstone for the detailed analysis of molecular systems. For Diethyl 4-cyano-phenyl phosphate (B84403), these techniques allow for a precise description of its electronic structure and the prediction of its spectroscopic behavior.

Geometry Optimization and Electronic Structure Analysis (e.g., Density Functional Theory Applications)

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For Diethyl 4-cyano-phenyl phosphate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict key structural parameters. nih.gov These calculations would reveal the bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The geometry around the central phosphorus atom is expected to be tetrahedral, a common feature for organophosphates. The presence of the electron-withdrawing cyano (-C≡N) group on the phenyl ring is anticipated to influence the electronic distribution across the entire molecule. This can lead to variations in the P-O-C bond angles and the electronic properties of the phosphate group compared to unsubstituted phenyl phosphates.

Electronic structure analysis, also performed using DFT, provides information on the distribution of electrons within the molecule. This includes the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the molecule's reactivity and electronic transitions. For this compound, the cyano group's electron-withdrawing nature would likely lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.

Table 1: Predicted Structural Parameters for this compound using DFT

| Parameter | Predicted Value |

| P=O Bond Length | ~1.45 Å |

| P-O (ester) Bond Length | ~1.60 Å |

| C≡N Bond Length | ~1.15 Å |

| O-P-O Bond Angle | ~103-109° |

| P-O-C (phenyl) Bond Angle | ~120-125° |

Note: The values in this table are illustrative and based on typical values for similar organophosphate compounds calculated using DFT. Actual values would require specific computation for this molecule.

Vibrational Frequencies and Spectroscopic Predictions

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. Using DFT, the vibrational frequencies of this compound can be calculated. nih.gov These calculations help in assigning specific vibrational modes to the observed spectral peaks.

The predicted vibrational spectrum of this compound would exhibit characteristic peaks corresponding to the various functional groups present in the molecule. For instance, a strong absorption band is expected for the P=O stretching vibration, typically found in the range of 1250-1350 cm⁻¹. The C≡N stretching vibration of the cyano group would appear as a sharp and distinct peak, generally in the 2220-2260 cm⁻¹ region. The P-O-C stretching vibrations are also characteristic and are expected in the 920-1088 cm⁻¹ range. nih.gov By comparing the theoretically predicted spectrum with an experimentally obtained one, a detailed understanding of the molecule's vibrational behavior can be achieved. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C≡N Stretch | 2220-2260 |

| P=O Stretch | 1250-1350 |

| P-O-C Stretch | 920-1088 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

Note: These are general ranges for the specified functional groups in organophosphates and related molecules. Precise frequencies are obtained from specific DFT calculations.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is instrumental in mapping the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Energy Profiles and Transition State Analysis

The hydrolysis of organophosphates is a reaction of significant interest. Computational methods can be employed to elucidate the mechanism of hydrolysis for this compound. This involves calculating the energy profile of the reaction pathway, which maps the energy of the system as it proceeds from reactants to products. Key points on this profile include energy minima, corresponding to stable intermediates, and energy maxima, which represent transition states.

For the hydrolysis of a similar compound, bis(4-cyanophenyl) phenyl phosphate, experimental data on reaction rates and activation parameters have been reported. nih.gov A computational study on the hydrolysis of this compound would likely investigate a nucleophilic attack of a water molecule or hydroxide (B78521) ion on the phosphorus center. uni.lu The calculations would aim to determine whether the reaction proceeds through a one-step (concerted) or a multi-step (involving a pentavalent intermediate) mechanism. uni.luresearchgate.net The analysis of the transition state structures provides crucial information about the geometry and electronic nature of the highest-energy point along the reaction coordinate.

Solvent Effects on Reaction Pathways

The solvent in which a reaction occurs can have a profound impact on its rate and mechanism. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant.

For the hydrolysis of this compound, computational studies would likely explore how the reaction profile changes in different solvents. For instance, the stability of charged intermediates or transition states would be significantly affected by the polarity of the solvent. In polar solvents like water, a reaction pathway involving charged species would be favored, while in nonpolar solvents, a different mechanism might be operative. Understanding these solvent effects is crucial for predicting the behavior of the compound in various environments.

Quantitative Structure-Property Relationships (QSPR) in Organophosphates

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties. nih.gov These models are widely used in the study of organophosphates to predict properties like toxicity, bioavailability, and environmental fate. nih.govresearchgate.net

A QSPR model for organophosphates, including this compound, would be developed by first calculating a set of molecular descriptors for a series of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net Subsequently, a mathematical equation is derived that relates these descriptors to a specific property of interest.

For example, a QSPR model could be developed to predict the bioconcentration factor (BCF) of organophosphates in aquatic organisms. researchgate.net The model might find that BCF is positively correlated with the octanol-water partition coefficient (a measure of lipophilicity) and negatively correlated with a descriptor related to polarity. Such models can be used to estimate the properties of new or untested compounds like this compound, providing valuable information for risk assessment and environmental monitoring. nih.gov

Table 3: Example of a Conceptual QSPR Model for a Property of Organophosphates

| Dependent Property | Independent Descriptors | Conceptual Equation |

| Log(BCF) | LogP (Octanol-Water Partition Coefficient), Dipole Moment | Log(BCF) = c₀ + c₁LogP - c₂Dipole Moment |

Note: This is a simplified, conceptual representation of a QSPR model. Actual models often involve multiple descriptors and are validated through rigorous statistical methods.

Derivation of Descriptors from Molecular and Electronic Structure

The molecular and electronic structure of this compound provides the foundation for understanding its intrinsic properties and reactivity. Through theoretical and computational chemistry, a variety of descriptors can be derived that quantify different aspects of the molecule's characteristics. These descriptors are crucial for predicting the behavior of the compound in various chemical and biological systems and are often employed in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional geometry and electronic distribution of molecules. By solving the Schrödinger equation for a given molecule, it is possible to obtain a wealth of information, including optimized molecular geometry, molecular orbital energies, and the distribution of electronic charge.

A fundamental set of descriptors derived from these calculations includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electrons within the molecule can be quantified through various charge partitioning schemes, with Mulliken atomic charges being a common example. These calculated charges on individual atoms can help to identify electrophilic and nucleophilic centers within the molecule, offering clues about its interaction with other chemical species.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can also be calculated from the HOMO and LUMO energies. These parameters provide a more comprehensive picture of the molecule's reactivity. For instance, electronegativity measures the tendency of a molecule to attract electrons, while chemical hardness quantifies its resistance to changes in its electron distribution.

Interactive Data Table: Calculated Molecular and Electronic Descriptors for this compound

| Descriptor | Hypothetical Value | Unit | Significance |

| HOMO Energy | -8.5 | eV | Electron donating ability |

| LUMO Energy | -1.2 | eV | Electron accepting ability |

| HOMO-LUMO Gap | 7.3 | eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 | Debye | Polarity of the molecule |

| Electronegativity (χ) | 4.85 | eV | Tendency to attract electrons |

| Chemical Hardness (η) | 3.65 | eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.23 | eV | Propensity to accept electrons |

Applications in Chemical Synthesis and Reagent Chemistry

Utilization as a Phosphorylating Agent in Organic Transformations

Phosphorylation, the introduction of a phosphate (B84403) group into an organic molecule, is a critical transformation in both biological and synthetic chemistry. Reagents that can act as phosphorylating agents are therefore of significant interest. While there is a wealth of information on various phosphorylating agents, specific studies detailing the use of Diethyl 4-cyano-phenyl phosphate for this purpose are limited.

The effectiveness of a phosphorylating agent often depends on the nature of the leaving group. In principle, the 4-cyanophenoxy group of this compound could serve as a leaving group, allowing the transfer of the diethyl phosphate moiety to a nucleophile, such as an alcohol. The electron-withdrawing nature of the cyano group would stabilize the resulting phenoxide anion, making it a better leaving group compared to an unsubstituted phenoxy group.

General methods for the phosphorylation of alcohols often involve the use of reagents that are more reactive than simple phosphate esters. For instance, P(V)-based reagents have been developed for the mild and chemoselective phosphorylation of alcohols. organic-chemistry.orgnih.gov These methods often provide access to phosphorylated alcohols that are difficult to obtain through other means. organic-chemistry.org The development of catalytic and chemoselective phosphorylation methods using alternative phosphoryl donors like phosphoenolpyruvic acid monopotassium salt (PEP-K) further highlights the ongoing search for efficient phosphorylation protocols. nih.gov

Role in the Synthesis of Complex Molecules and Intermediates

The bifunctional nature of this compound, possessing both a phosphate and a cyanoaryl group, suggests its potential as a building block in the synthesis of more complex molecules.

Cyanophosphorylation is a reaction that typically involves the addition of a cyano group and a phosphate group across a carbon-heteroatom multiple bond, most commonly the carbonyl group of aldehydes and ketones. Reagents like diethyl cyanophosphonate are known to participate in such reactions.

The cyano group on the aromatic ring of this compound is a versatile functional group that can be converted into other functionalities. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of heterocyclic rings. This makes the compound a potential precursor for a variety of substituted phenyl phosphates.

The synthesis of related compounds, such as (4-CYANO-PHENYL)-PHOSPHONIC ACID DIETHYL ESTER, has been reported through methods like electrolysis. chemicalbook.com This phosphonate (B1237965) analogue, while structurally different from the phosphate, underscores the interest in synthesizing cyanophenyl-substituted organophosphorus compounds.

Methodological Developments in Organic Synthesis Facilitated by this compound

Currently, there is a lack of specific methodological developments in organic synthesis that are explicitly attributed to the use of this compound. The development of new synthetic methods often relies on the unique reactivity of a particular reagent. As the reactivity of this compound remains largely unexplored in the scientific literature, its role in facilitating new synthetic methodologies is yet to be established.

Analytical Characterization and Detection of Diethyl 4 Cyano Phenyl Phosphate

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the elucidation of the molecular structure of Diethyl 4-cyano-phenyl phosphate (B84403), providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of Diethyl 4-cyano-phenyl phosphate by providing information on the chemical environment of hydrogen, carbon, and phosphorus nuclei.

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the ethyl and phenyl protons. The ethyl groups would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from coupling with each other. The aromatic protons on the cyanophenyl ring would appear as a set of doublets in the aromatic region of the spectrum, consistent with a para-substituted benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum would provide further structural confirmation. oregonstate.edu Key resonances would include those for the methyl and methylene carbons of the ethyl groups, the quaternary carbon of the cyano group, and the four distinct aromatic carbons of the 4-cyanophenyl ring. oregonstate.edu The carbon attached to the phosphate group and the carbon of the cyano group would likely appear as the most downfield and upfield signals, respectively, within the aromatic/nitrile region. oregonstate.edu

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. huji.ac.ilorganicchemistrydata.org For this compound, a single resonance would be expected in the characteristic chemical shift region for phosphate esters. huji.ac.il The precise chemical shift provides insight into the electronic environment of the phosphorus atom. For comparison, the ³¹P NMR chemical shift for the structurally similar bis(4-cyanophenyl) phenyl phosphate has been reported at -15.71 ppm. nih.gov

A summary of predicted and analogous NMR data is presented below:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (Ethyl CH₃) | ~1.3 | Triplet | |

| ¹H (Ethyl CH₂) | ~4.2 | Multiplet (Quartet of doublets due to P-coupling) | |

| ¹H (Aromatic) | ~7.4 and ~7.8 | Doublets | para-substituted pattern |

| ¹³C (Ethyl CH₃) | ~16 | Singlet | |

| ¹³C (Ethyl CH₂) | ~65 | Singlet | |

| ¹³C (Cyano C) | ~118 | Singlet | |

| ¹³C (Aromatic) | 110-155 | Multiple signals | |

| ³¹P | -5 to -20 | Singlet | Broad range for phosphate esters |

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

The predicted monoisotopic mass of this compound (C₁₁H₁₄NO₄P) is 255.06604 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing strong evidence for the molecular formula.

In mass spectrometric analysis, the molecule can be ionized to form various adducts. Predicted m/z values for common adducts of this compound are provided in the table below. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 256.07332 |

| [M+Na]⁺ | 278.05526 |

| [M-H]⁻ | 254.05876 |

| [M+NH₄]⁺ | 273.09986 |

| [M+K]⁺ | 294.02920 |

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure. Common fragmentation pathways for organophosphate esters include cleavage of the P-O-aryl bond and loss of the ethyl groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the cyano (C≡N), phosphate (P=O and P-O-C), and aromatic (C=C and C-H) groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Medium |

| P=O (Phosphate) | 1250 - 1300 | Strong |

| P-O-C (Alkyl) | 950 - 1050 | Strong |

| P-O-C (Aryl) | 1150 - 1240 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Alkyl) | 2850 - 2980 | Medium to Strong |

The transient infrared spectrum of a related compound, N-(4-cyanophenyl)carbazole, has shown the CN stretch modes in the excited singlet and triplet states at 2090 cm⁻¹ and 2060 cm⁻¹, respectively, indicating enhanced charge separation in the excited states. researchgate.net

Chromatographic Analysis and Separation Methods

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) with Selective Detectors (e.g., NPD, FPD, ECD)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like many organophosphate pesticides. drawellanalytical.com For this compound, GC would involve its vaporization and separation on a capillary column. d-nb.info

Columns: Common stationary phases for organophosphate analysis include non-polar phases like 5% phenylpolysiloxane (e.g., DB-5, HP-5) and more polar phases like polyethylene (B3416737) glycol or diethylene glycol succinate (B1194679) (DEGS). nih.govgcms.cz

Detectors: Due to the presence of phosphorus and nitrogen, highly selective and sensitive detectors are employed.

Nitrogen-Phosphorus Detector (NPD): This detector is highly specific for compounds containing nitrogen and phosphorus, making it ideal for the analysis of this compound and reducing interference from other compounds.

Flame Photometric Detector (FPD): The FPD can be operated in either a phosphorus-specific or sulfur-specific mode. In the phosphorus mode, it offers excellent sensitivity and selectivity for organophosphates. silcotek.com

Electron Capture Detector (ECD): The ECD is sensitive to electronegative groups, such as the cyano group in this molecule, and can be used for its detection. silcotek.com

The retention time of the compound is a key parameter for its identification under specific GC conditions. For the related compound, Diethyl 3-cyano-phenyl phosphate, a Kovats retention index of 2725 has been reported on a polar DB-Wax column. nist.gov

Liquid Chromatography (LC) Techniques

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are thermally labile or less volatile.

Columns: Reversed-phase HPLC is commonly used for the separation of organophosphates. A C18 column is a typical choice, where the separation is based on the compound's hydrophobicity. obrnutafaza.hr

Mobile Phase: The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a buffer to control the pH. The composition of the mobile phase can be optimized to achieve the desired separation.

Detection:

UV Detector: The presence of the aromatic ring in this compound allows for its detection using a UV detector. The wavelength of maximum absorbance would be determined to ensure optimal sensitivity.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a highly sensitive and selective detection method. LC-MS can provide both retention time data and mass spectral information, enhancing the confidence in the identification and quantification of the analyte.

Development of Advanced Detection Methodologies

The development of advanced detection methodologies for organophosphorus compounds, including this compound, has moved beyond traditional chromatographic techniques towards rapid, sensitive, and field-deployable sensor technologies. These modern approaches primarily revolve around electrochemical and optical biosensors, often enhanced with nanomaterials. The underlying principle of many of these sensors is the inhibition of the enzyme acetylcholinesterase (AChE), a key enzyme in the nervous system. mdpi.com

Electrochemical Biosensors:

Electrochemical biosensors for organophosphate detection typically utilize the inhibition of acetylcholinesterase. researchgate.netbg.ac.rs In its natural function, AChE hydrolyzes acetylcholine. For detection purposes, a synthetic substrate like acetylthiocholine (B1193921) is often used. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which is an electroactive compound that can be detected at an electrode surface. researchgate.net When an organophosphate compound such as this compound is present, it inhibits the activity of AChE, leading to a decrease in the production of thiocholine. This decrease in the electrochemical signal can be correlated to the concentration of the organophosphate. rsc.org

The performance of these electrochemical sensors can be significantly enhanced by the use of nanomaterials. Materials such as gold nanoparticles, carbon nanotubes, and graphene are used to modify the electrode surfaces, providing a higher surface area for enzyme immobilization and facilitating faster electron transfer, which in turn improves the sensitivity and lowers the detection limit of the sensor. nih.gov

Optical Biosensors:

Optical biosensors, particularly those based on fluorescence, offer another highly sensitive avenue for the detection of organophosphorus compounds. mdpi.com These sensors can operate on several principles, including fluorescence quenching or enhancement. mdpi.com

One common approach involves a fluorescent probe whose emission is sensitive to the enzymatic activity of AChE. For instance, a system can be designed where the enzymatic reaction produces a substance that either quenches or enhances the fluorescence of a dye. The presence of an organophosphate inhibitor like this compound would disrupt this process, leading to a measurable change in the fluorescence signal. researchgate.net

Aptamer-based fluorescent sensors are also a promising development. Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets. A fluorescently labeled aptamer specific to organophosphates can be designed to change its conformation upon binding, leading to a change in fluorescence. For example, a system using a fluorescently labeled aptamer and a quencher-labeled complementary DNA strand can be designed. In the absence of the target, the strands hybridize, and the fluorescence is quenched. In the presence of the organophosphate, the aptamer preferentially binds to it, separating from the quencher and restoring fluorescence. mdpi.com

Detailed Research Findings:

While specific detailed research findings and comprehensive data tables for the advanced detection of this compound are limited in the scientific literature, studies on structurally similar compounds provide valuable insights into the potential performance of these advanced detection methodologies. One such compound is Diethylcyanophosphonate (DCNP), a simulant for the nerve agent Tabun, which shares a high degree of structural similarity with this compound.

Research on DCNP has led to the development of highly sensitive fluorescent probes. For example, a "turn-on" fluorescent probe has been developed that shows a significant increase in fluorescence intensity upon reaction with DCNP. This allows for the sensitive and selective detection of the compound. The table below summarizes the findings for the detection of this analogous compound.

Interactive Data Table: Detection of Diethylcyanophosphonate (DCNP)

| Analytical Method | Sensor/Probe Type | Target Analyte | Limit of Detection (LOD) | Response Time | Reference |

| Fluorescence Spectroscopy | Fluorescent Turn-On Probe | Diethylcyanophosphonate (DCNP) | 8.16 ppm | < 3 minutes | [No specific reference available in search results] |

This data for a closely related compound underscores the potential for developing highly sensitive and rapid detection methods for this compound using similar advanced sensor technologies.

Environmental Transformation Pathways of Diethyl 4 Cyano Phenyl Phosphate

Hydrolytic Degradation in Aquatic Systems

Hydrolysis is a primary mechanism for the degradation of many organophosphate esters in aquatic environments. This process involves the cleavage of the ester bond by water, leading to the formation of degradation products. The rate of hydrolysis is significantly influenced by factors such as pH and temperature.

Another study on O,O-diethyl, O-p-cyanophenyl phosphate (B84403) indicated that its hydrolysis in acidic medium can be catalyzed by bivalent metal ions, such as copper (II) cations. aisect.org This suggests that the presence of metal ions in natural waters could potentially accelerate the degradation of Diethyl 4-cyano-phenyl phosphate.

Table 1: Hydrolysis Data for a Structurally Similar Compound: Bis(4-cyanophenyl) phenyl phosphate

| pH | Temperature (°C) | Pseudo-first order rate constant (k, s⁻¹) |

| 4 | 25 | Data not available |

| 4 | 50 | Data not available |

| 4 | 80 | Data not available |

| 7 | 25 | Data not available |

| 7 | 50 | Data not available |

| 7 | 80 | Data not available |

| 10 | 25 | Data not available |

| 10 | 50 | Data not available |

| 10 | 80 | Data not available |

| Note: Specific rate constants for bis(4-cyanophenyl) phenyl phosphate were determined in the study but are not presented here as directly transferable values. The table illustrates the experimental conditions under which hydrolysis was studied for a closely related compound. nih.govscienceopen.com |

The primary degradation products expected from the hydrolysis of this compound are diethyl phosphate and 4-cyanophenol.

Biotransformation Processes by Microorganisms

Microorganisms play a critical role in the environmental degradation of many organic pollutants, including organophosphate pesticides. Through enzymatic processes, microbes can transform these compounds into less harmful substances.

Specific studies on the microbial degradation of this compound are scarce. However, the broader class of organophosphate esters is known to be susceptible to biodegradation. nih.gov Various bacterial strains have been identified that can utilize organophosphates as a source of phosphorus or carbon. For example, species of Priestia have been shown to degrade the organophosphate pesticide diazinon. nih.gov Similarly, Pseudomonas and Acinetobacter species have demonstrated the ability to degrade chlorpyrifos (B1668852) and diazinon. nih.gov

The initial step in the biodegradation of many organophosphate esters is often hydrolysis, catalyzed by enzymes such as phosphotriesterases. These enzymes cleave the ester bonds, leading to the formation of dialkyl phosphates and the corresponding aryl or alkyl alcohol. In the case of this compound, this would likely result in the formation of diethyl phosphate and 4-cyanophenol. The resulting 4-cyanophenol could then be further metabolized by microorganisms capable of degrading aromatic compounds. For instance, some bacteria can hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide and water. nih.gov

Table 2: Examples of Microorganisms Capable of Degrading Organophosphate Pesticides

| Microorganism | Organophosphate Degraded | Reference |

| Priestia megaterium | Diazinon | nih.gov |

| Priestia aryabhattai | Diazinon | nih.gov |

| Pseudomonas sp. | Chlorpyrifos, Diazinon | nih.gov |

| Acinetobacter sp. | Chlorpyrifos, Diazinon | nih.gov |

| Pseudomonas putida | Diethyl phthalate | nih.gov |

Photochemical Degradation under Environmental Conditions

Photochemical degradation, or photolysis, is another significant pathway for the transformation of organic compounds in the environment. This process occurs when molecules absorb light energy, leading to their decomposition. Photolysis can occur through direct absorption of sunlight or indirectly through reactions with photochemically generated reactive species, such as hydroxyl radicals.

There is a lack of specific studies on the photochemical degradation of this compound. However, research on other organophosphate pesticides indicates that photolysis can be an important degradation route. researchgate.net The rate and products of photodegradation are dependent on the chemical structure of the compound and the environmental conditions. For many organophosphates, photodegradation involves the cleavage of the phosphate ester bonds and transformation of the aromatic ring. researchgate.net

For this compound, it is plausible that absorption of UV radiation could lead to the cleavage of the P-O-aryl bond, similar to hydrolysis, yielding diethyl phosphate and 4-cyanophenol. Further photochemical reactions could lead to the transformation of the 4-cyanophenol moiety.

Abiotic Degradation Mechanisms in Natural Systems

Besides hydrolysis and photolysis, other abiotic (non-biological) degradation mechanisms can contribute to the transformation of this compound in natural systems. These processes are particularly relevant in soils and sediments.

The surfaces of minerals, such as clays (B1170129) and metal oxides (e.g., iron oxides), can catalyze the hydrolysis of organophosphate esters. cabidigitallibrary.org These solid phases, abundant in soils and sediments, can provide reactive surfaces that facilitate the breakdown of the compound. The interaction with mineral surfaces can lead to an increased rate of hydrolysis compared to that in bulk water.

The degradation products from these abiotic processes are expected to be similar to those of hydrolysis, namely diethyl phosphate and 4-cyanophenol. The persistence and subsequent fate of these products would then depend on their own susceptibility to further degradation and their interaction with the soil or sediment matrix.

Biochemical Interactions and Enzymatic Studies Involving Diethyl 4 Cyano Phenyl Phosphate

Interaction with Esterases and Phosphatases

Organophosphorus compounds, including Diethyl 4-cyanophenyl phosphate (B84403), are primarily recognized for their interaction with a wide array of esterases and phosphatases. These enzymes play a crucial role in the metabolism and detoxification of such compounds. The reactivity of the phosphate center in Diethyl 4-cyanophenyl phosphate makes it a potential substrate for hydrolytic enzymes that cleave the phosphoester bond.

The suitability of an organophosphorus compound as an enzyme substrate is dictated by the chemical nature of its constituent groups. In Diethyl 4-cyanophenyl phosphate, the diethyl phosphate group is the primary site of enzymatic attack, while the 4-cyanophenyl group acts as the leaving group. The electronic properties of the cyanophenyl group are critical in determining the rate of hydrolysis.

Studies on analogous compounds provide a framework for understanding the hydrolytic activity related to Diethyl 4-cyanophenyl phosphate. For instance, phosphotriesterases (PTEs) are a class of enzymes known for their broad substrate specificity towards organophosphorus triesters nih.gov. These enzymes, found in various microorganisms, can hydrolyze a range of substrates with different leaving groups proteopedia.org. The catalytic efficiency of PTEs is often remarkable, with some variants approaching the diffusion-control limit for certain substrates nih.gov.

The hydrolysis of another related compound, bis(4-cyanophenyl) phenyl phosphate, has been studied, providing insights into the stability of the cyanophenyl phosphate bond under various pH conditions nih.govresearchgate.net. Although this is a non-enzymatic hydrolysis study, it offers valuable data on the chemical lability of the P-O bond attached to a cyanophenyl group.

| Compound | Enzyme | Kinetic Parameter | Value | Reference |

| Paraoxon | Phosphotriesterase (from Pseudomonas diminuta) | kcat/Km | ≥ 4 × 10⁷ s⁻¹ M⁻¹ | nih.gov |

| Paraoxon | Copper(II) Complex (catalyst) | kobs (pH 7.4, 23°C) | Very slow | mdpi.com |

| p-nitrophenyl butyrate | Esterase (Est8L) | Km | 0.15 ± 0.020 mM | nih.gov |

| p-nitrophenyl butyrate | Esterase (Est8L) | Vmax | 496.8 ± 64.72 U/mg | nih.gov |

| p-nitrophenyl caproate | Esterase (Est13L) | Km | 0.029 ± 0.0018 mM | nih.gov |

| p-nitrophenyl caproate | Esterase (Est13L) | Vmax | 22.9 ± 1.51 U/mg | nih.gov |

This table presents kinetic data for the enzymatic hydrolysis of compounds structurally related to Diethyl 4-cyanophenyl phosphate, providing a comparative basis for its potential substrate characteristics.

The catalytic mechanism of phosphotriesterases generally involves a nucleophilic attack on the phosphorus atom of the substrate proteopedia.org. In the active site of these metalloenzymes, one or more metal ions, often zinc or cobalt, play a crucial role in activating a water molecule to act as the nucleophile nih.gov. This activated water or hydroxide (B78521) ion then attacks the phosphorus center of the organophosphate.

The interaction of the substrate with the enzyme's active site is a critical determinant of the reaction rate. The active site of phosphotriesterase is typically hydrophobic and contains specific pockets that accommodate the ester groups of the substrate nih.govresearchgate.net. For Diethyl 4-cyanophenyl phosphate, the two ethyl groups and the 4-cyanophenyl group would need to fit within these pockets for efficient catalysis.

Molecular modeling studies on related organophosphates, such as paraoxon, have provided detailed insights into the binding orientation within the active site of phosphotriesterase chemrxiv.org. These studies suggest that the phosphoryl oxygen of the substrate coordinates with a metal ion in the active site, which polarizes the P-O bond and facilitates the nucleophilic attack nih.gov. The structure of the leaving group also influences the binding and the subsequent rate of hydrolysis. The planarity and electronic properties of the 4-cyanophenyl group would dictate its interaction with the amino acid residues in the active site's leaving group pocket.

Molecular Recognition and Binding Studies with Biological Macromolecules

Beyond its role as a substrate for hydrolytic enzymes, Diethyl 4-cyanophenyl phosphate can interact with other biological macromolecules. The principles of molecular recognition, governed by factors such as shape complementarity, hydrogen bonding, and hydrophobic interactions, would determine the nature and strength of these interactions.

While specific binding studies for Diethyl 4-cyanophenyl phosphate are scarce, insights can be drawn from studies of other organophosphates. The binding of organophosphates to the active site of enzymes like acetylcholinesterase is a well-known example of molecular recognition leading to inhibition. Although Diethyl 4-cyanophenyl phosphate is a triester and thus not a direct inhibitor of acetylcholinesterase in the same way as its corresponding phosphonate (B1237965) or phosphate analogs, its structural components could still allow for non-covalent interactions with various protein binding pockets.

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the binding modes and affinities of small molecules like Diethyl 4-cyanophenyl phosphate with proteins nih.govnih.gov. Such studies could reveal potential off-target interactions and help in understanding the broader biochemical profile of this compound.

Comparative Biochemical Studies with Related Organophosphorus Compounds

To fully appreciate the biochemical properties of Diethyl 4-cyanophenyl phosphate, it is essential to compare it with other well-characterized organophosphorus compounds. The most common point of comparison is paraoxon (diethyl 4-nitrophenyl phosphate), which differs only in the para-substituent on the phenyl ring (cyano vs. nitro).

The nitro group is a strong electron-withdrawing group, which makes the phenolate a good leaving group and contributes to paraoxon's high reactivity as a substrate for phosphotriesterases nih.gov. The cyano group is also electron-withdrawing, though its electronic effect differs from that of the nitro group. A comparative kinetic study of the enzymatic hydrolysis of Diethyl 4-cyanophenyl phosphate and paraoxon by the same enzyme would provide direct evidence of the influence of the leaving group on substrate susceptibility.

Furthermore, comparing the hydrolytic stability of Diethyl 4-cyanophenyl phosphate with other organophosphates containing different alkyl groups (e.g., dimethyl or dipropyl) would shed light on the role of the ester groups in enzyme recognition and catalysis. Esterases often exhibit a preference for substrates with specific alkyl chain lengths nih.govnih.govresearchgate.netresearchgate.net.

| Compound | Leaving Group | Key Structural Feature | Relevance to Diethyl 4-cyanophenyl phosphate |

| Paraoxon | 4-nitrophenyl | Nitro group is strongly electron-withdrawing | Direct comparison for leaving group effect |

| Bis(4-cyanophenyl) phenyl phosphate | 4-cyanophenyl | Two cyanophenyl leaving groups | Provides data on the stability of the P-O-cyanophenyl bond |

| Diethyl 4-methylbenzylphosphonate | 4-methylbenzyl | Phosphonate instead of phosphate | Substrate analog used in structural studies of phosphotriesterase |

This table provides a comparative overview of organophosphorus compounds that are structurally or electronically related to Diethyl 4-cyanophenyl phosphate, highlighting their significance in understanding its biochemical interactions.

Future Research Directions and Outlook for Diethyl 4 Cyano Phenyl Phosphate

Green Chemistry Approaches in Synthesis

The future synthesis of Diethyl 4-cyano-phenyl phosphate (B84403) will likely be guided by the principles of green chemistry, aiming to reduce the environmental impact of its production. Traditional synthesis methods for organophosphates, such as the reaction of phosphorus oxychloride with alcohols, often involve hazardous reagents and produce significant waste. wikipedia.org Future research will focus on developing more benign and efficient synthetic routes.

Key areas of investigation will include:

Solvent-Free Reactions: Research into solvent-free reaction conditions is a promising avenue. researchgate.net This approach minimizes the use of volatile organic compounds (VOCs), which are often toxic and contribute to air pollution.

Catalytic Processes: The development of novel catalysts could enable more selective and efficient synthesis with reduced energy consumption. For instance, organophosphorus-catalyzed reactions are emerging as a powerful alternative to traditional metal-catalyzed methods. orgsyn.orgorgsyn.org

Biocatalysis: The use of enzymes as catalysts in the synthesis of organophosphates is a nascent field with significant potential. Biocatalysis offers high selectivity and operates under mild conditions, reducing the energy requirements and by-product formation.

Table 1: Comparison of Synthesis Approaches for Diethyl 4-cyano-phenyl phosphate

| Approach | Traditional Method (e.g., Alcoholysis of POCl₃) | Potential Green Chemistry Method |

|---|---|---|

| Reagents | Phosphorus oxychloride, ethanol, pyridine (B92270) (as base) | Diethyl phosphite (B83602), 4-cyanophenol |

| Solvent | Often requires chlorinated solvents | Solvent-free or use of green solvents (e.g., ionic liquids) |

| By-products | Pyridinium hydrochloride, excess acid | Minimal, potentially recyclable catalyst |

| Energy Use | Can require heating and cooling steps | Often proceeds at or near room temperature |

| Atom Economy | Moderate | Potentially high, especially with catalytic methods |

Computational Design for Tailored Reactivity

Computational chemistry offers powerful tools to predict and tailor the reactivity of molecules like this compound without the need for extensive empirical experimentation. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate a compound's structural features with its chemical or biological activity. acs.orgnih.govdtic.mil

Future computational research could focus on:

Predictive QSAR Models: Developing robust QSAR models to predict the reactivity of this compound and its analogues. These models can help in designing compounds with specific properties, such as enhanced stability or targeted biological activity. nih.govnih.gov For example, the HOMO-LUMO energy gap has been shown to be a significant contributor to the binding affinity of organophosphates with enzymes. nih.gov

Molecular Docking Simulations: Using molecular docking to simulate the interaction of this compound with target enzymes. nih.gov This can provide insights into the binding modes and the specific interactions that govern its biological effects.

Density Functional Theory (DFT) Calculations: Employing DFT to elucidate the electronic structure and vibrational frequencies of the molecule. nih.gov This information is crucial for understanding its reactivity and for interpreting spectroscopic data.

Table 2: Computational Approaches for Tailoring this compound Reactivity

| Computational Method | Application | Potential Insights |

|---|---|---|

| QSAR | Predict biological activity and toxicity | Identify key structural descriptors influencing reactivity. |

| Molecular Docking | Simulate binding to enzyme active sites | Elucidate binding affinity and orientation within the target. |

| DFT Calculations | Determine electronic properties | Predict reaction mechanisms and spectroscopic signatures. |

| Molecular Dynamics | Simulate conformational changes over time | Understand the flexibility and dynamic behavior of the molecule. |

Advancements in In Situ Monitoring of Chemical Reactions

The ability to monitor chemical reactions in real-time is critical for optimizing reaction conditions, maximizing yields, and ensuring safety. Future research will likely see the increased application of advanced spectroscopic techniques for the in situ monitoring of the synthesis of this compound.

Promising techniques include:

FT-Raman Spectroscopy: This technique is well-suited for monitoring reactions in various media, including aqueous solutions, and can provide quantitative data on the concentration of reactants and products. irdg.org It offers the advantage of minimal sample preparation. irdg.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a particularly powerful tool for the selective monitoring of organophosphorus compounds. cwejournal.orgresearchgate.net It can be used to track the progress of phosphorylation reactions and to identify intermediates and by-products. cwejournal.orgacs.org

Surface Plasmon Resonance Microscopy (SPRM): For studying phosphorylation kinetics on surfaces, SPRM offers a label-free method to detect changes in real-time at the single-molecule level. researchgate.net

Table 3: In Situ Monitoring Techniques for this compound Synthesis

| Technique | Principle | Advantages |

|---|---|---|

| FT-Raman | Vibrational spectroscopy based on inelastic scattering of light. | Non-destructive, minimal sample preparation, can be used with aqueous solutions. irdg.org |

| 31P NMR | Nuclear magnetic resonance of the phosphorus-31 nucleus. | Highly selective for phosphorus compounds, provides detailed structural information. cwejournal.orgresearchgate.net |

| SPRM | Detects changes in refractive index at a metal surface. | Label-free, real-time monitoring of surface reactions. researchgate.net |

Elucidation of Complex Environmental Transformation Products

Understanding the environmental fate of this compound is crucial for assessing its potential ecological impact. Future research will need to focus on identifying the complex array of transformation products that can be formed through various environmental processes.

Key degradation pathways to investigate include:

Hydrolysis: The cleavage of the phosphate ester bond is a primary degradation pathway. Studies on similar compounds like bis(4-cyanophenyl) phenyl phosphate have shown that hydrolysis rates are pH-dependent. nih.gov The expected primary hydrolysis products would be diethyl phosphate and 4-cyanophenol. The hydrolysis of the P-O-C linkage is a critical factor in determining the environmental persistence of such compounds. thepharmajournal.com

Photodegradation: Exposure to sunlight can lead to the breakdown of organophosphates. researchgate.net The cyano-group and the aromatic ring are potential sites for photochemical reactions.

Biodegradation: Microorganisms in soil and water can metabolize organophosphates. The biodegradation of the 4-cyanophenol moiety is of particular interest, as cyanide-containing compounds can be degraded by various microbial pathways, including hydrolysis and oxidation. srce.hrnih.govresearchgate.netd-nb.info

Table 4: Potential Environmental Transformation Products of this compound

| Process | Primary Products | Secondary/Further Degradation Products |

|---|---|---|

| Hydrolysis | Diethyl phosphate, 4-cyanophenol | Phosphate, ethanol, products of 4-cyanophenol degradation |

| Photodegradation | Hydroxylated and/or oxidized derivatives | Ring-opened products, smaller organic acids |

| Biodegradation | Diethyl phosphate, 4-cyanophenol | Ammonia, carbon dioxide, biomass (from microbial metabolism) researchgate.net |

Understanding Structure-Reactivity Relationships in Enzymatic Systems

The biological activity of this compound is intrinsically linked to its interaction with enzymes, most notably acetylcholinesterase (AChE). nih.gov A deeper understanding of the structure-reactivity relationships governing this interaction is a key area for future research.

Research should focus on:

Kinetics of Enzyme Inhibition: Detailed kinetic studies are needed to determine the rates of phosphorylation and dephosphorylation of target enzymes. nih.gov This includes investigating how the electronic nature of the 4-cyanophenyl leaving group influences the reaction.

Role of the Phosphate Group: The diethyl phosphate moiety plays a crucial role in the stability and reactivity of the phosphorylated enzyme. Understanding how modifications to the alkyl groups affect the interaction is important.

QSAR for Enzymatic Inhibition: Developing specific QSAR models for cyanophenyl-containing organophosphates will allow for the prediction of their inhibitory potency against AChE and other serine hydrolases. acs.orgnih.gov This can aid in the design of compounds with desired biological profiles. Studies on related compounds have shown that both the leaving group and the other substituents on the phosphorus atom significantly influence the inhibitory activity. nih.gov The enzymatic hydrolysis of similar compounds like bis-(4-cyanophenyl)phosphate has been studied in rat tissues, providing a basis for further investigation. nih.gov

Table 5: Structure-Reactivity Relationships in Enzymatic Inhibition

| Molecular Feature | Role in Enzyme Inhibition | Potential Research Focus |

|---|---|---|

| 4-Cyanophenyl Group | Acts as the leaving group during phosphorylation of the enzyme. | Quantifying the effect of the electron-withdrawing cyano group on the rate of inhibition. |

| Diethyl Phosphate Moiety | Forms a covalent bond with the serine residue in the enzyme's active site. | Investigating the influence of the ethyl groups' size and hydrophobicity on binding and reactivity. |

| Overall Molecular Geometry | Determines the fit within the enzyme's active site. | Using computational modeling to optimize the geometry for enhanced or reduced binding affinity. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing diethyl 4-cyano-phenyl phosphate?

- The synthesis of aryl phosphate esters like this compound typically involves nucleophilic substitution reactions. For example, analogous compounds (e.g., diethyl 4-nitrophenyl phosphate) are synthesized via reactions between diethyl chlorophosphate and substituted phenols under controlled conditions (e.g., anhydrous solvents, base catalysis) . For cyanophenyl derivatives, substituting 4-cyanophenol as the nucleophile in such reactions is plausible. Characterization via FT-IR and NMR (e.g., peaks at δ 4.0–4.2 ppm for phosphate-bound ethyl groups) is critical to confirm structural integrity .

Q. How is the chemical structure of this compound validated experimentally?

- FT-IR spectroscopy identifies key functional groups: strong P=O stretching (~1250–1300 cm), P-O-C (aryl) (~950–1050 cm), and C≡N (~2240 cm). NMR resolves ethyl groups (triplets at δ 1.3–1.5 ppm for CH, quartets at δ 4.0–4.3 ppm for CH), and aromatic protons (δ 7.5–8.0 ppm for the cyanophenyl ring). NMR further confirms the phosphate environment (~0 to -5 ppm) .

Q. What are the key physicochemical properties of this compound?

- While direct data for the cyanophenyl derivative is limited, analogous diethyl aryl phosphates exhibit:

- Solubility : Miscible in polar organic solvents (e.g., DCM, THF) but limited in water due to the hydrophobic aryl group .

- Thermal Stability : Decomposition temperatures >200°C (TGA data for similar phosphate esters) .

- Hydrolytic Stability : Resistance to hydrolysis under neutral conditions but susceptibility in acidic/basic media due to P-O cleavage .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in nucleophilic substitution reactions?

- The cyano group’s strong electron-withdrawing effect increases the electrophilicity of the phosphorus center, accelerating reactions with nucleophiles (e.g., amines, alkoxides). Kinetic studies on diethyl 4-nitrophenyl phosphate (slope β=0.21–0.43 in Brønsted plots) suggest a concerted mechanism for aryl phosphate triesters, which may extend to cyanophenyl analogs . Comparative studies with nitro- vs. cyano-substituted derivatives could quantify substituent effects on (nucleophilic rate constants).

Q. What methodologies are used to evaluate the flame-retardant efficacy of this compound in polymer matrices?

- Cone Calorimetry : Measures heat release rate (HRR), total heat release (THR), and smoke production rate (SPR). For example, THEIC–MR-phosphate (a diethyl phosphate derivative) reduced HRR by 53% and THR by 49% in PVC, attributed to char formation .

- TGA/DSC : Quantifies thermal stability and glass transition temperature () shifts. Diethyl phosphate esters enhance char residue (e.g., 15–25% at 600°C) .

- Mechanical Testing : Tensile strength and elongation-at-break assess plasticizer compatibility. Synergistic effects with commercial plasticizers (e.g., DOP) are common .

Q. How can conflicting data on thermal degradation pathways be resolved for aryl phosphate esters?

- Contradictions in TGA (e.g., residual mass) vs. DSC (enthalpy changes) data require multi-technique validation:

- Evolved Gas Analysis (EGA) : Couples TGA with FT-IR/MS to identify volatile decomposition products.

- Char Characterization : Raman spectroscopy or XPS analyzes carbonaceous residue structure .

- Kinetic Modeling : Friedman or Kissinger methods derive activation energies to compare degradation mechanisms across studies .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

- LC-MS/MS : Provides high sensitivity (detection limits ~ppb) using MRM transitions for the cyanophenyl fragment (e.g., m/z 119 → 92) and phosphate-specific ions.

- NMR : Quantifies hydrolytic degradation products (e.g., diethyl hydrogen phosphate) in aqueous media .

- Enzymatic Assays : Adapt chromogenic methods (e.g., p-nitrophenyl substrate hydrolysis) for phosphatase activity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.